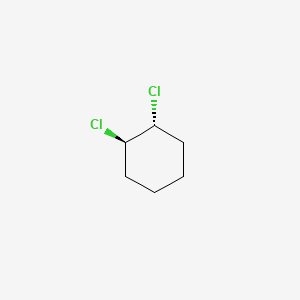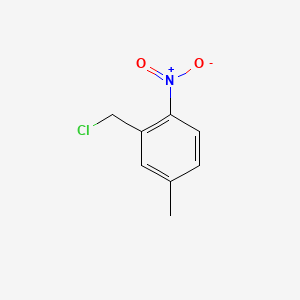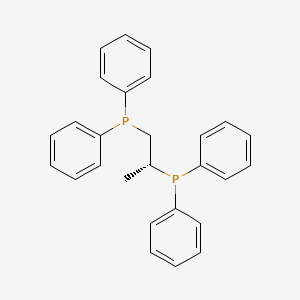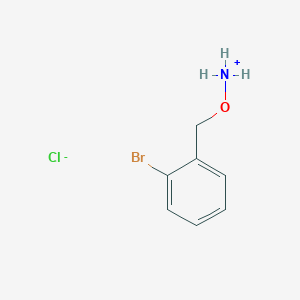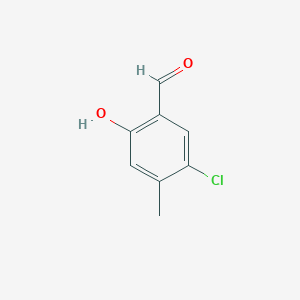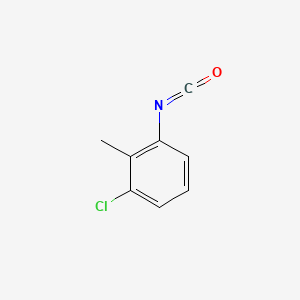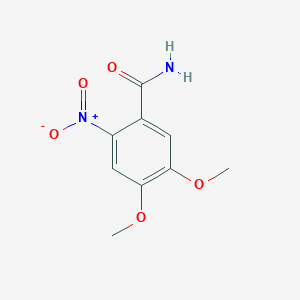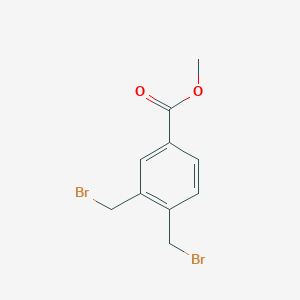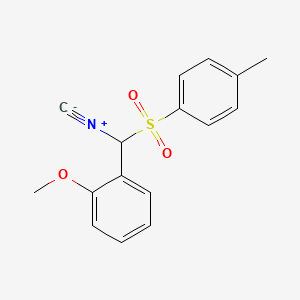
1-(Isocyano(tosyl)methyl)-2-methoxybenzene
Vue d'ensemble
Description
1-(Isocyano(tosyl)methyl)-2-methoxybenzene is a compound that belongs to the class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. This compound features an isocyano group attached to a benzene ring substituted with a tosylmethyl group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloride by the isocyano group, facilitated by the tosylmethyl group. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isocyano(tosyl)methyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it acts as a nucleophile or an electrophile.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds, such as benzotriazines, under basic conditions .
Addition Reactions: The isocyano group can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Heterocycles: Benzotriazines and other nitrogen-containing heterocycles
Substituted Benzenes: Products with various substituents depending on the electrophile used
Applications De Recherche Scientifique
1-(Isocyano(tosyl)methyl)-2-methoxybenzene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties .
Material Science: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene involves its reactivity as an isocyanide. The isocyano group can coordinate with metal ions, participate in nucleophilic and electrophilic reactions, and undergo cyclization to form heterocycles. These reactions are facilitated by the electron-donating methoxy group and the electron-withdrawing tosyl group, which stabilize the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
p-Toluenesulfonylmethyl isocyanide (TosMIC): A closely related compound used in similar synthetic applications.
2-Methoxybenzyl isocyanide: Another isocyanide with a methoxy group on the benzene ring.
Uniqueness: 1-(Isocyano(tosyl)methyl)-2-methoxybenzene is unique due to the combination of the tosylmethyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for the formation of a wide range of products through various reaction pathways, making it a valuable intermediate in both academic and industrial research.
Propriétés
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-8-10-13(11-9-12)21(18,19)16(17-2)14-6-4-5-7-15(14)20-3/h4-11,16H,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVFJYPHAIAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377999 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263389-53-3 | |
| Record name | 1-[Isocyano[(4-methylphenyl)sulfonyl]methyl]-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


